

Phenylmethyl N-(8-bromooctyl)carbamate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenylmethyl N-(8-bromooctyl)carbamate

Cat. No.: B15602226

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available data on **Phenylmethyl N-(8-bromooctyl)carbamate**, with a focus on its physicochemical properties and solubility characteristics relevant to research and development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide incorporates information from closely related analogues and general principles of carbamate chemistry to provide practical guidance.

Physicochemical Properties

Phenylmethyl N-(8-bromooctyl)carbamate is a carbamate ester characterized by a benzyl protecting group and an eight-carbon alkyl chain terminating in a bromine atom. Its key physicochemical properties are summarized below.

Property	Value	Source
CAS Number	209179-21-5	[1]
Molecular Formula	C ₁₆ H ₂₄ BrNO ₂	[1]
Molar Mass	342.27 g/mol	[1]

Solubility Data

Quantitative solubility data for **Phenylmethyl N-(8-bromooctyl)carbamate** is not readily available in the published literature. However, qualitative solubility can be inferred from synthesis and purification procedures for similar N-alkyl carbamates and supplier information for analogous compounds.

Qualitative Solubility Profile:

Solvent Type	Examples	Expected Solubility	Rationale/Evidence
Chlorinated Solvents	Dichloromethane (DCM), Chloroform	Soluble	A supplier for the closely related Phenylmethyl N-(10-bromodecyl)carbamate lists DCM as a solvent.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble	General synthesis procedures for benzyl N-alkylcarbamates frequently employ THF and ether as reaction solvents. [2] [3]
Aromatic Hydrocarbons	Toluene	Soluble	Toluene is a common solvent for the synthesis of carbamates. [4]
Esters	Ethyl acetate	Soluble	Used as a solvent for extraction and purification (chromatography) of related carbamates. [2]
Alkanes	Hexanes, Heptane	Sparingly Soluble to Insoluble	Often used as an anti-solvent for crystallization or as a component of the mobile phase in chromatography to elute non-polar compounds. [2] [4]
Polar Aprotic Solvents	Dimethyl sulfoxide (DMSO)	Soluble	Standard practice for dissolving hydrophobic

compounds for
biological screening.

General solubility for
organic compounds of
this nature.

Alcohols

Methanol, Ethanol

Moderately Soluble

Water

Water

Insoluble

The long alkyl chain
and aromatic group
confer significant
hydrophobicity. Benzyl
carbamate itself is
only moderately
soluble in water.^[5]

Experimental Protocols

While a specific, detailed synthesis protocol for **Phenylmethyl N-(8-bromooctyl)carbamate** was not found, the following represents a general and widely applicable method for the preparation of benzyl N-alkylcarbamates.

General Synthesis of Benzyl N-Alkylcarbamates:

This procedure involves the N-alkylation of a benzyl carbamate precursor.

- Materials: Benzyl carbamate (or a suitable precursor like benzyl chloroformate and ammonia^[5]), a strong base (e.g., Sodium Hydride, LHMDs), 1,8-dibromooctane, and an appropriate anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)).
- Procedure:
 - Dissolve benzyl carbamate in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a molar equivalent of the strong base to deprotonate the carbamate nitrogen, forming the corresponding anion.

- Stir the reaction mixture at this temperature for 30-60 minutes.
- Add a molar equivalent of 1,8-dibromooctane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure **Phenylmethyl N-(8-bromooctyl)carbamate**.

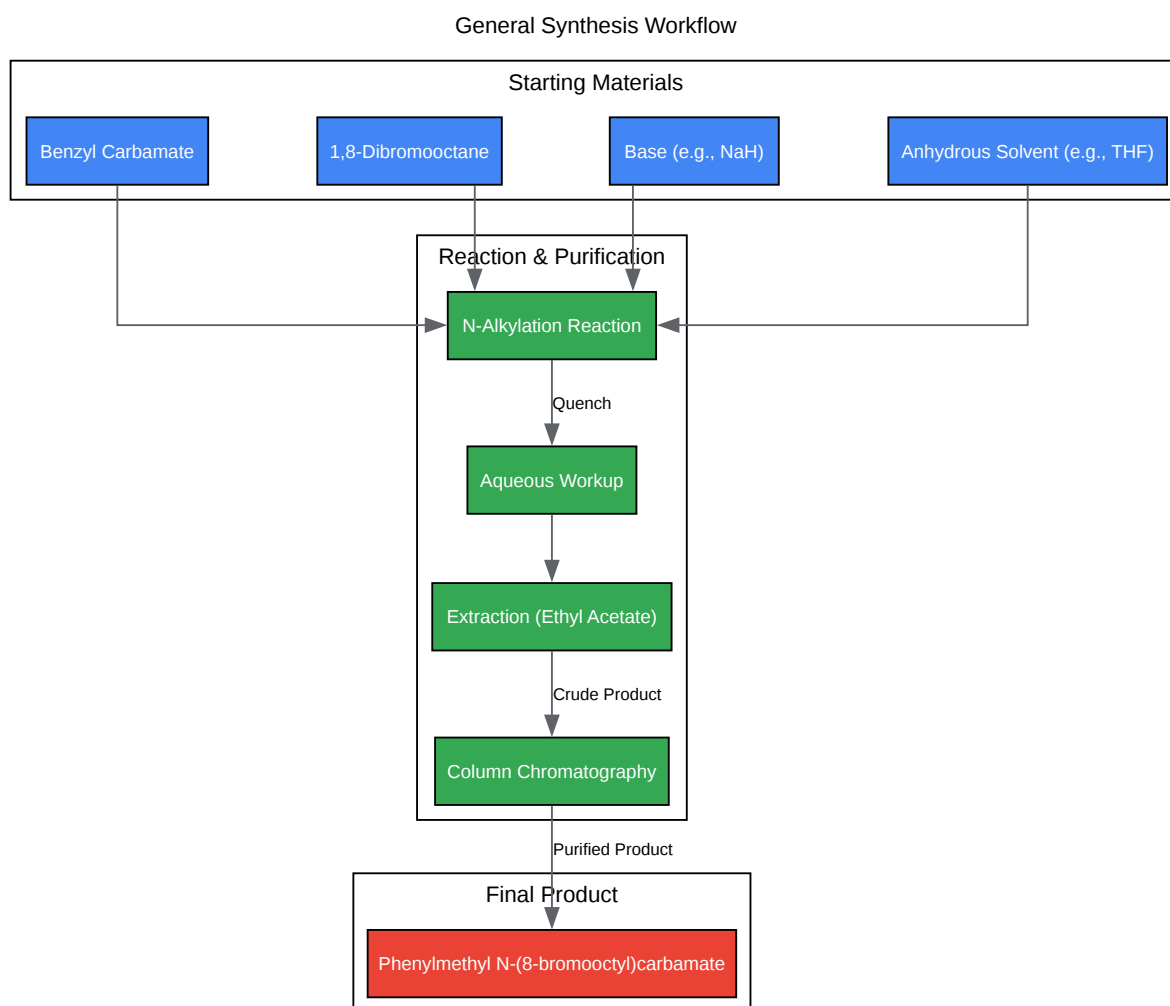
Protocol for Solubilization in Biological Assays:

For in vitro biological screening, a stock solution of the hydrophobic compound is typically prepared in a water-miscible organic solvent.

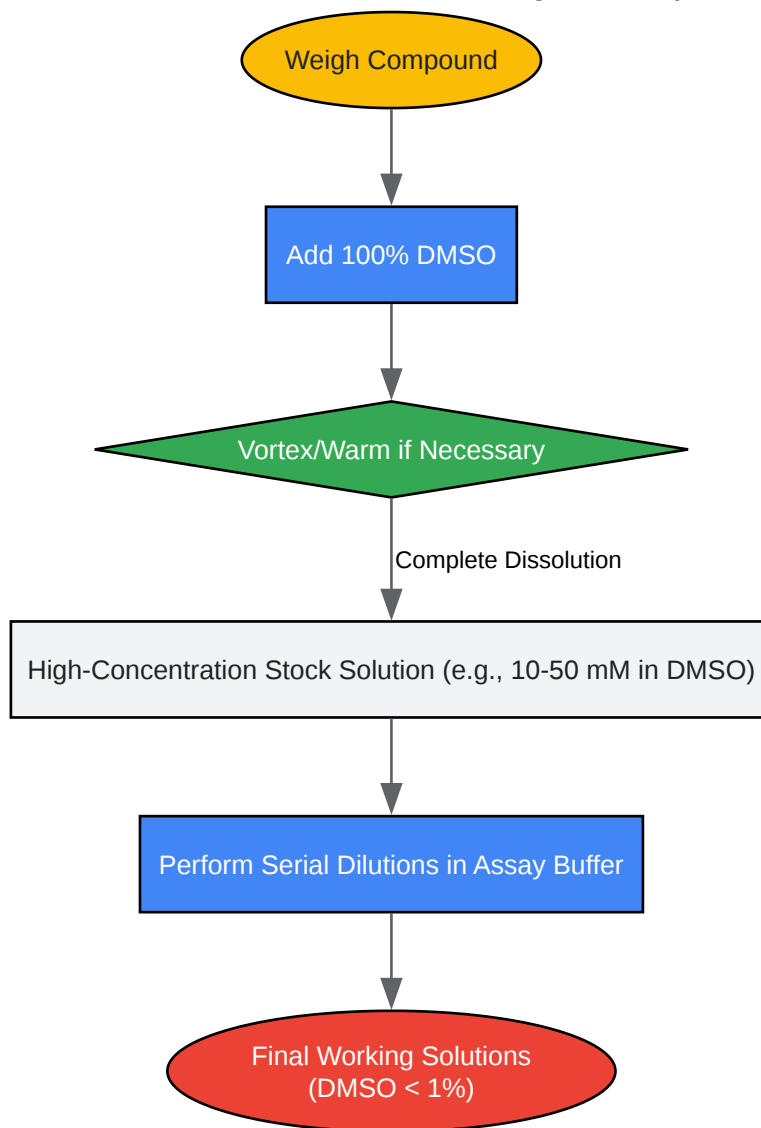
- Materials: **Phenylmethyl N-(8-bromooctyl)carbamate**, Dimethyl sulfoxide (DMSO), and the desired aqueous buffer for the assay.
- Procedure:
 - Accurately weigh the required amount of **Phenylmethyl N-(8-bromooctyl)carbamate**.
 - Dissolve the compound in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required to facilitate dissolution.
 - Serially dilute this stock solution with the aqueous assay buffer to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Visualizations

The following diagrams illustrate the general synthetic pathway and a logical workflow for solubilizing the compound for experimental use.



Solubilization Workflow for Biological Assays



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